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Compound of Interest

Compound Name: H-Met-Met-Ala-OH
CAS No.: 14486-08-9
Cat. No.: B576946

Get Quote

Executive Summary & Strategic Analysis

The synthesis of H-Met-Met-Ala-OH (Methionyl-Methionyl-Alanine) presents a unique

intersection of trivial peptide coupling mechanics and complex side-chain management. While
a tripeptide is theoretically simple, the presence of a contiguous Methionine (Met-Met) motif
introduces critical "soft spots” in the synthesis workflow:

» Oxidative Instability: The thioether side chain of Methionine is highly susceptible to oxidation,
forming sulfoxides (

) and sulfones (
). This is accelerated under acidic conditions if scavengers are insufficient.

» Catalyst Poisoning: In solution-phase synthesis, the sulfur atom acts as a potent poison for
transition metal catalysts (e.g., Pd/C), rendering standard hydrogenolytic deprotection
strategies (like Cbz removal) inviable.

» Hydrophobic Aggregation: The Met-Met sequence is hydrophobic, which can lead to on-resin
aggregation during Solid-Phase Peptide Synthesis (SPPS), reducing coupling efficiency.
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This guide details two validated protocols: a high-throughput Fmoc-SPPS method
(recommended for discovery/gram-scale) and a Solution-Phase method (recommended for
multi-gram/GMP scale-up), specifically engineered to mitigate sulfur-mediated side reactions.

Critical Reagent & Safety Architecture

Before initiating synthesis, the reagent quality and scavenger cocktails must be standardized to
prevent the "Met-Oxidation” failure mode.

ble 1: ficati

Component Specification Function Critical Note
Prevents
) 2-Chlorotrityl Chloride ) diketopiperazine
Resin (SPPS) Solid Support ) )
(2-CTC) formation; mild
cleavage.

HATU preferred for
Met-Met coupling to

Coupling Reagent HATU or HBTU Carboxyl Activation overcome
steric/aggregation
issues.

DIPEA (Dieckmann ) Must be free of

Base Activator Base ] ]

grade) primary amines.

Mandatory for Met
Cleavage Cocktail Reagent K (Modified) Global Deprotection peptides to reverse

oxidation.

Keep anhydrous to
Solvent DMF (Peptide Grade) Reaction Medium prevent pre-mature

Fmoc removal.

The "Met-Safe" Cleavage Cocktail (Reagent K/H)

Standard TFA/Water cocktails will result in 10-30% Met-sulfoxide contamination. You must use
a high-scavenger cocktail.
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e Formula: TFA (82.5%) / Phenol (5%) / Thioanisole (5%) / Water (5%) / EDT (2.5%).[1]
e Advanced Option (Reagent H): Add Ammonium lodide (

) and Dimethyl Sulfide (DMS) to actively reduce any formed sulfoxides back to Met during
cleavage.

Protocol A: Fmoc Solid-Phase Peptide Synthesis
(SPPS)

This is the primary recommended route for speed and purity.

Workflow Logic

We utilize Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is chosen over
Wang resin to prevent racemization of the C-terminal Cysteine (not applicable here, but good
practice) and to allow cleavage of the protected fragment if needed.
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Start: 2-CTC Resin

1. Loading: Fmoc-Ala-OH + DIPEA

Unreacted Cl sites

2. Capping: MeOH/DIPEA

3. Fmoc Removal: 20% Piperidine/DMF

H-Ala-Resin

4. Coupling: Fmoc-Met-OH + HATU/DIPEA

Fmoc-Met-Ala-Resin

5. Fmoc Removal

H-Met-Ala-Resin

6. Coupling: Fmoc-Met-OH + HATU/DIPEA

Fmoc-Met-Met-Ala-Resin

7. Final Fmoc Removal

H-Met-Met-Ala-Resin

8. Global Cleavage: Reagent K

9. Precipitation: Cold Diethyl Ether

Click to download full resolution via product page

Figure 1: Step-wise Fmoc-SPPS workflow for H-Met-Met-Ala-OH synthesis.
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Step-by-Step Methodology

e Resin Loading (The Anchor):
o Swell 1.0 g of 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.

o Dissolve Fmoc-Ala-OH (0.6 mmol, 0.6 eq relative to resin capacity to minimize
aggregation) in DCM (10 mL) with DIPEA (4 eq).

o Add to resin and shake for 2 hours.

o Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel. Shake for 30 min.
This caps unreacted chloride sites to prevent non-specific binding later. Wash resin 3x
DCM, 3x DMF.

e Elongation Cycle (Repeat for each Met):

o Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF. Note:
Monitor UV absorbance of the waste; the fulvene-piperidine adduct absorbs at 301 nm.

o Coupling: Dissolve Fmoc-Met-OH (3.0 mmol, 5 eq), HATU (2.9 mmol), and DIPEA (6.0
mmol) in DMF.

o Pre-activation: Let the mixture stand for 2 minutes before adding to the resin.
o Reaction: Add to resin and shake for 45—60 min.

o QC Check: Perform a Kaiser Test (Ninhydrin). Blue beads = incomplete coupling (repeat
step). Colorless beads = success.

e Final Cleavage & Workup (Critical Step):

o Wash the final resin (H-Met-Met-Ala-Resin) with DCM (5x) to remove all traces of DMF
(DMF can cause formylation during acid cleavage).

o Prepare Reagent K: TFA (16.5 mL) + Phenol (1 g) + Thioanisole (1 mL) + Water (1 mL) +
EDT (0.5 mL).
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o Add cocktail to resin.[2] Shake for 2—3 hours at room temperature.
o Filter resin and collect the filtrate.[1]

o Precipitation: Dropwise add the filtrate into 40 mL of ice-cold Diethyl Ether. The peptide will
precipitate as a white solid. Centrifuge and wash pellet 3x with cold ether.

Protocol B: Solution-Phase Synthesis (Scale-Up)

Why use this? If you lack SPPS equipment or require multi-gram batches where SPPS reagent
costs (excess amino acids) become prohibitive. Constraint: You cannot use Cbz/Benzyl
protection because

hydrogenolysis is impossible with Methionine. We use a Boc/Methyl Ester strategy.

Workflow Logic

e N-Protection: Boc (Acid labile).
o C-Protection: Methyl Ester (Base labile - Saponification).

e Coupling: EDC/HOBL (Classic, cost-effective).

Click to download full resolution via product page

Figure 2: Convergent Solution-Phase strategy avoiding catalytic hydrogenation.

Step-by-Step Methodology

¢ Synthesis of Boc-Met-Ala-OMe:

o Dissolve H-Ala-OMe-HCI (1 eq) and Boc-Met-OH (1.1 eq) in DMF/DCM.
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o Add HOBt (1.2 eq) and EDC-HCI (1.2 eq). Add NMM (N-methylmorpholine) to adjust pH to
~8.

o Stir 12h. Wash with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2S0OA4.

o N-Terminal Deprotection:

o Dissolve Boc-Met-Ala-OMe in DCM/TFA (1:1). Stir 1h.

o Evaporate TFA completely (azeotrope with toluene). Result: H-Met-Ala-OMe-TFA salt.[3][4]
o Synthesis of Boc-Met-Met-Ala-OMe:

o React H-Met-Ala-OMe-TFA with Boc-Met-OH using the same EDC/HOBt protocol.

o Purification: At this stage, the protected tripeptide is likely hydrophobic. Recrystallize from
EtOAc/Hexane if possible, or perform a rapid silica plug filtration.

» Global Deprotection (Sequential):

o C-Term: Dissolve in THF/Water. Add LiOH (2 eq) at 0°C. Monitor by TLC. (Caution: Long
exposure can racemize. Quench immediately upon completion with 1M HCI). Extract the
free acid: Boc-Met-Met-Ala-OH.

o N-Term: Treat with TFA/DCM/Scavengers (Thioanisole) to remove Boc.
o Precipitate in ether.[1][2]

Analytical Validation & Troubleshooting

Quality Control Parameters
o Expected Mass (M+H)+:

o Met (149.2) + Met (149.2) + Ala (89.1) - 2*H20 + H = 366.15 Da.
e HPLC Conditions:

o Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
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o Mobile Phase A: Water (0.1% TFA).
o Mobile Phase B: Acetonitrile (0.1% TFA).

o Gradient: 5% B to 60% B over 30 min. (Met-Met is moderately hydrophobic; expect elution
around 30-40% B).

Troubleshooting "The Met Problem"

Observation Root Cause Corrective Action

Oxidation occurred.[3][4][5]

Met-Sulfoxide ( Reduce peptide with
Mass Spec: M+16 peak
) /IDMS in TFA or treat crude

with dilute mercaptoethanol.

Met-Sulfone ( Irreversible oxidation. Discard
Mass Spec: M+32 peak batch. Check solvent
) degassing.

Use "Magic Mixture"
(DCM/DMF/NMP 1:1:1) or

Low Yield (SPPS) Aggregation of Met-Met ]
switch to PEG-based
ChemMatrix resin.
Check coupling base. Use

_ o Collidine instead of DIPEA.

Doublet peaks in HPLC Racemization ]
Ensure low temperature during
saponification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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